5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the quinoline moiety: This step involves the coupling of the triazole intermediate with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions.
Substitution reactions: The final compound is obtained by introducing the 5-chloro-2-methoxyphenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole ring and quinoline moiety are key structural features that enable these interactions. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
- 5-(5-bromo-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(5-chloro-2-methoxyphenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the 5-chloro-2-methoxyphenyl group may enhance its binding affinity to certain targets or improve its pharmacokinetic properties.
Properties
Molecular Formula |
C18H13ClN4OS |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H13ClN4OS/c1-24-16-8-7-11(19)10-13(16)17-21-22-18(25)23(17)15-6-2-5-14-12(15)4-3-9-20-14/h2-10H,1H3,(H,22,25) |
InChI Key |
NBEFIANIABDDNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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